molecular formula C22H22ClN3O2 B2858754 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1226434-32-7

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2858754
CAS No.: 1226434-32-7
M. Wt: 395.89
InChI Key: GXGDTMAPUWKYJC-UHFFFAOYSA-N
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Description

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule This compound belongs to the class of naphthyridines and is characterized by its distinctive chemical structure, which includes a chlorinated aromatic ring and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. One common method starts with the chlorination of an appropriate precursor to introduce the chlorine atom at the desired position. This is followed by the construction of the naphthyridine ring system through a series of cyclization reactions. The final step often involves the acylation of the intermediate with 4-methylbenzylamine to form the acetamide group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may utilize more scalable and cost-effective methods. Large-scale synthesis often employs automated systems and continuous flow reactors to ensure consistency and efficiency. The use of high-throughput screening techniques aids in optimizing reaction conditions and maximizing yield while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogen substitution reactions can be facilitated by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Sodium hydroxide (NaOH), various amines

Major Products Formed

  • Oxidation: : Products with additional oxygen-containing functional groups (e.g., alcohols, ketones)

  • Reduction: : Hydrogenated derivatives

  • Substitution: : Compounds with new functional groups replacing the chlorine atom

Scientific Research Applications

Chemistry

In chemistry, 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its chemical properties make it valuable in the development of new synthetic methodologies and materials.

Biology

In biological research, this compound may be used as a probe to study cellular processes. Its interactions with biological molecules can provide insights into mechanisms of action and potential therapeutic targets.

Medicine

In medicine, there is interest in this compound for its potential therapeutic properties. It may exhibit biological activity that can be harnessed for the development of new drugs, particularly in the areas of cancer treatment and infectious diseases.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its chemical structure allows for versatile applications across various industries.

Mechanism of Action

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide exerts its effects by interacting with specific molecular targets within biological systems. The chlorine and acetamide functional groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may interfere with cellular pathways, leading to changes in cell behavior and function. Detailed studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-benzylacetamide

  • 2-(8-chloro-10-oxo-3,4-dihydroquinolin-2-yl)-N-(4-methylbenzyl)acetamide

  • 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b]thiophene-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide

Uniqueness

What sets 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide apart from similar compounds is its specific combination of structural features The naphthyridine core, combined with the chloro and acetamide groups, imparts unique reactivity and biological activity

There you have it: a comprehensive dive into a truly intriguing compound

Properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-14-2-4-15(5-3-14)11-24-21(27)13-26-9-8-20-18(12-26)22(28)17-10-16(23)6-7-19(17)25-20/h2-7,10H,8-9,11-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDTMAPUWKYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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